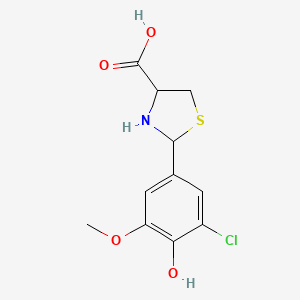
methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
Vue d'ensemble
Description
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields of study. In
Mécanisme D'action
The mechanism of action of methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. This modulation may result in changes in neurotransmitter release and neuronal activity, which could potentially lead to therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, including Parkinson's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of future research is the development of new synthetic methods for producing this compound, which could potentially improve its solubility and other properties. Additionally, the mechanism of action of methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its effects on the brain.
Applications De Recherche Scientifique
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has been studied for its potential applications in various fields of scientific research, including neuroscience and pharmacology. This compound has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. As a result, it has been investigated for its potential use as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-10-14-8-9-20-18(15(14)11-17(16)23-2)12-4-6-13(7-5-12)19(21)24-3/h4-7,10-11,18,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGADPGBIZSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-allyl-6-{[(4-methoxyphenyl)amino]carbonyl}-4-oxo-1,3-thiazinan-2-ylidene)amino]benzoate](/img/structure/B4291388.png)
![2-chloro-5-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B4291390.png)
![3-[(mesitylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4291394.png)
![2-(4-bromophenyl)-2-oxoethyl 3-({[4-(morpholin-4-ylsulfonyl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B4291402.png)
![5-hydroxy-3-(4-methoxyphenyl)-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B4291408.png)
![9-imino-12-(4-methoxyphenyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B4291414.png)
![6-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4291417.png)

![N-1-adamantyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4291424.png)




![7-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}quinolin-4-amine](/img/structure/B4291467.png)